Cas no 433-95-4 (1,2-Bis(trifluoromethyl)benzene)

1,2-Bis(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(trifluoromethyl)benzene
- o-Bis(trifluoromethyl)benzene
- o-Xylene, alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-
- 1,2-BIS(TRIFLUROMETHYL)BENZENE
- alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-o-xylene
- α,α,α,α',α',α'-Hexafluoro-o-xylene
- 1,2-Bis-(trifluoromethyl)benzene
- 1,2-Bis-trifluormethyl-benzol
- 1,2-bis-trifluoromethyl-benzene
- bis(trifluoromethyl)-benzene
- trifluoromethylbenzotrifluoride
- o-Xylene, a,a,a,a',a',a'-hexafluoro- (6CI,7CI,8CI)
- 1,2-Di(trifluoromethyl)benzene
- a,a,a,a',a',a'-Hexafluoro-o-xylene
- Benzene, 1,2-bis(trifluoromethyl)-
- o-Xylene, .alpha.,.alpha.,.alpha.,.alpha.',.alpha.',.alpha.'-hexafluoro-
- hexafluoroxylene
- Benzene, bis(trifluoromethyl)-
- KSC193C8F
- XXZOEDQFGXTEAD-UHFFFAOYSA-N
- 1,2-Bis(trifluoromethyl) benzene
- STL556585
- PC3081
- BBL102779
- 6000AB
- A
- AMY2561
- EINECS 207-092-3
- UNII-MRD8XU7FGR
- DTXSID90195818
- B3110
- 433-95-4
- MRD8XU7FGR
- InChI=1/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4
- A872705
- GS-6818
- MFCD03094218
- SCHEMBL63469
- AKOS005063710
- FT-0632127
- o-Ditrifluoromethylbenzene
- NS00042865
- DB-051076
- 26545-61-9
-
- MDL: MFCD03094218
- インチ: 1S/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H
- InChIKey: XXZOEDQFGXTEAD-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C([H])=C([H])C([H])=C1C(F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 214.02200
- どういたいしつりょう: 214.022
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.440(lit.)
- ふってん: 142°C(lit.)
- フラッシュポイント: 29.9℃
- 屈折率: 1.3920-1.3960
- PSA: 0.00000
- LogP: 3.72420
- ようかいせい: 使用できません
1,2-Bis(trifluoromethyl)benzene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226,H315,H319
- 警告文: P210,P233,P241,P264,P280,P303+P361+P353,P305+P351+P338,P332+P351+P338,P337+P313,P362,P501,P403+P235
- 危険物輸送番号:1993
-
危険物標識:
- 危険レベル:3
- 包装グループ:III
1,2-Bis(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B415705-1g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 1g |
$ 69.00 | 2023-04-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021494-5g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 97% | 5g |
¥729 | 2024-05-23 | |
TRC | B415705-10g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 10g |
$ 178.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3110-25g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 97.0%(GC) | 25g |
¥2590.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3110-5g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 97.0%(GC) | 5g |
¥595.0 | 2022-06-10 | |
TRC | B415705-25g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 25g |
$ 385.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 071471-25g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 97% | 25g |
6583CNY | 2021-05-10 | |
Fluorochem | 034743-100g |
1,2-Bis(Trifluoromethyl)benzene |
433-95-4 | 97% | 100g |
£322.00 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B130138-1g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | >97.0%(GC) | 1g |
¥226.90 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032657-100g |
1,2-Bis(trifluoromethyl)benzene |
433-95-4 | 95% | 100g |
¥3814.00 | 2024-05-13 |
1,2-Bis(trifluoromethyl)benzene 関連文献
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Ewa Pietrasiak,Eunsung Lee Chem. Commun. 2022 58 2799
-
2. Synthesis and photolysis of 1,2,3,8-tetrakis(trifluoromethyl)-cyclo-octatetraeneYoshiro Kobayashi,Akiri Ando,Kosuke Kawada,Itsumaro Kumadaki J. Chem. Soc. Chem. Commun. 1981 1289
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3. Synthesis and photolysis of 1,2,3,8-tetrakis(trifluoromethyl)-cyclo-octatetraeneYoshiro Kobayashi,Akiri Ando,Kosuke Kawada,Itsumaro Kumadaki J. Chem. Soc. Chem. Commun. 1981 1289
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Britt A. Vanchura,II,Sean M. Preshlock,Philipp C. Roosen,Venkata A. Kallepalli,Richard J. Staples,Robert E. Maleczka,Jr.,Daniel A. Singleton,Milton R. Smith,III Chem. Commun. 2010 46 7724
-
Craig Hicks,Brendan Duffy,Gráinne C. Hargaden Org. Chem. Front. 2014 1 716
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6. Selectivity and charge transfer in photoreactions of donor-acceptor systems. Part 10. meta Photocycloadditions of m-bis(trifluoromethyl)benzene and trifluoromethyl benzonitriles to olefinsGabi Weber,Jan Runsink,Jochen Mattay J. Chem. Soc. Perkin Trans. 1 1987 2333
-
Ya-Nong Wang,Xu-Qing Guo,Xiao-Han Zhu,Rui Zhong,Li-Hua Cai,Xiu-Feng Hou Chem. Commun. 2012 48 10437
1,2-Bis(trifluoromethyl)benzeneに関する追加情報
1,2-Bis(trifluoromethyl)benzene: A Comprehensive Overview
1,2-Bis(trifluoromethyl)benzene, also known by its CAS number CAS No. 433-95-4, is a highly fluorinated aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which consists of a benzene ring with two trifluoromethyl groups attached at the 1 and 2 positions. The trifluoromethyl groups introduce a range of interesting electronic and steric properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 1,2-Bis(trifluoromethyl)benzene has been extensively studied, with researchers exploring various methods to optimize the production process. One common approach involves the electrophilic substitution of benzene using trifluromethylating agents under specific reaction conditions. Recent advancements in catalytic methods have further enhanced the efficiency and selectivity of these reactions, paving the way for large-scale production. The stability and reactivity of this compound make it an ideal candidate for use in diverse chemical transformations.
In terms of physical properties, 1,2-Bis(trifluoromethyl)benzene exhibits a high melting point and boiling point due to the strong van der Waals forces arising from its fluorinated structure. These properties make it suitable for applications in high-temperature environments or as a component in advanced materials such as polymers and coatings. Additionally, the compound's electronic properties, including its high electron-withdrawing capacity, have been leveraged in the development of novel electronic materials and sensors.
The chemical reactivity of 1,2-Bis(trifluoromethyl)benzene is another area that has been extensively explored. Its trifluoromethyl groups render the molecule highly electrophilic, enabling it to participate in various nucleophilic substitution reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of biologically active compounds, where its unique reactivity can be harnessed to construct complex molecular frameworks. Furthermore, the compound's ability to undergo metal-catalyzed cross-coupling reactions has opened new avenues for its use in drug discovery and agrochemical development.
In the realm of environmental science, 1,2-Bis(trifluoromethyl)benzene has been studied for its potential impact on ecosystems and human health. While it is not classified as a hazardous substance under current regulations, its persistence in certain environmental conditions has raised concerns about long-term exposure. Ongoing research aims to better understand its degradation pathways and assess its risk profile to ensure safe handling and disposal practices.
The application of 1,2-Bis(trifluoromethyl)benzene extends beyond traditional chemical industries into emerging fields such as nanotechnology and green chemistry. Its use as a building block for constructing functional materials with tailored properties has been particularly promising. For instance, researchers have utilized this compound to develop advanced polymer electrolytes for lithium-ion batteries, demonstrating improved ionic conductivity and thermal stability.
In conclusion, 1,2-Bis(trifluoromethyl)benzene, with its unique structure and versatile properties, continues to be a focal point in chemical research and industrial applications. As new insights into its synthesis, reactivity, and environmental behavior emerge, this compound is poised to play an increasingly important role in shaping future innovations across multiple disciplines.
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